sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate
Description
Sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a chiral sulfinate salt characterized by a stereogenic center at the C2 position of the propane backbone. The compound features a tert-butoxycarbonyl (Boc)-protected amino group and a sulfinate (SO₂⁻Na⁺) moiety, making it a versatile intermediate in organic synthesis, particularly in peptide coupling reactions and asymmetric sulfonylation processes. Its (2R)-configuration is critical for applications requiring enantioselectivity, such as the synthesis of chiral sulfonamides or sulfonyl fluorides.
Properties
Molecular Formula |
C8H16NNaO4S |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
sodium;(2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]propane-2-sulfinate |
InChI |
InChI=1S/C8H17NO4S.Na/c1-6(14(11)12)5-9-7(10)13-8(2,3)4;/h6H,5H2,1-4H3,(H,9,10)(H,11,12);/q;+1/p-1/t6-;/m1./s1 |
InChI Key |
JPKQHDQVRHTSLM-FYZOBXCZSA-M |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate typically involves the protection of an amino group with a tert-butoxycarbonyl group, followed by the introduction of a sulfinate group. One common method involves the reaction of a suitable amino acid derivative with tert-butoxycarbonyl anhydride to form the Boc-protected amino acid. This intermediate is then reacted with a sulfinating agent, such as sodium sulfinate, under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The sulfinate group can be reduced to form thiols.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
Major products formed from these reactions include sulfonates, thiols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.
Medicine: It is employed in the development of drug candidates and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves the reactivity of the sulfinate group and the Boc-protected amino group. The sulfinate group can participate in various bond-forming reactions, such as S–S, N–S, and C–S bond formation, while the Boc group provides chemoselectivity by protecting the amino group during reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and utility, sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is compared below with two structurally related sulfinate salts:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS/Identifier |
|---|---|---|---|---|
| Sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate (Target) | ~C₉H₁₇NNaO₄S | ~258.3 | (2R)-configuration, Boc-amino, propane backbone | Not explicitly listed |
| Sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate | C₁₁H₂₁NNaO₄S | 391.82 | Methylated amino group, propane backbone | EN300-37099830 |
| Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate | C₉H₁₈NNaO₄S | 259.30 | 2-methylpropane backbone, branched sulfinate | 2913242-81-4 |
Key Differences and Implications
This could slow down Boc-deprotection kinetics or alter selectivity in coupling reactions . The 2-methylpropane backbone in ’s compound creates a quaternary carbon at the sulfinate position. This branching may enhance solubility in nonpolar solvents but hinder accessibility in sterically demanding reactions (e.g., SN2 mechanisms) .
Stereochemical Considerations The target compound’s (2R)-configuration distinguishes it from racemic or non-specified analogs. Enantiopure sulfinates are pivotal in asymmetric synthesis, where even minor stereochemical mismatches can lead to significant differences in product enantiomeric excess (e.g., in sulfonamide drug intermediates) .
Molecular Weight and Applications The higher molecular weight of the methylated variant (391.82 g/mol vs. ~258.3 g/mol for the target) suggests increased lipophilicity, which could influence partitioning behavior in biphasic reaction systems . The lower molecular weight of ’s compound (259.30 g/mol) aligns with its simpler structure, making it a cost-effective alternative for non-stereospecific sulfonylation reactions .
Biological Activity
Sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate (commonly referred to as sodium tert-butylsulfinamide) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound is characterized by its sulfinamide functional group, which plays a crucial role in its biological interactions. The structure can be represented as follows:
This compound features a tert-butoxycarbonyl group that enhances its stability and solubility, making it a suitable candidate for biological applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of sodium tert-butylsulfinamide. It has been shown to exhibit significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, similar to other sulfonamide derivatives.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that sodium tert-butylsulfinamide may serve as a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Enzyme Inhibition
Sodium tert-butylsulfinamide has also been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as cancer and diabetes.
Case Study: Enzyme Inhibition in Cancer Cells
A study conducted on human cancer cell lines demonstrated that sodium tert-butylsulfinamide effectively inhibited the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The inhibition led to reduced cell proliferation and increased apoptosis in treated cells.
The biological activity of sodium tert-butylsulfinamide is largely attributed to its ability to interact with various biological targets. The sulfinamide group allows for the formation of hydrogen bonds with amino acid residues in target proteins, facilitating enzyme inhibition and antimicrobial action.
Key Mechanisms:
- Cell Wall Disruption: Similar to other sulfonamides, it interferes with bacterial cell wall synthesis.
- Enzyme Interaction: Binds to active sites of enzymes like DHFR, inhibiting their function.
Safety and Toxicity
While sodium tert-butylsulfinamide shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits low toxicity in vitro, but further in vivo studies are required to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
